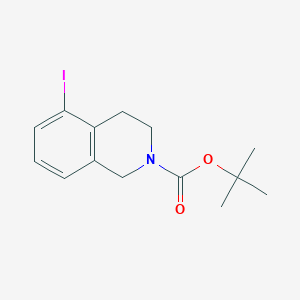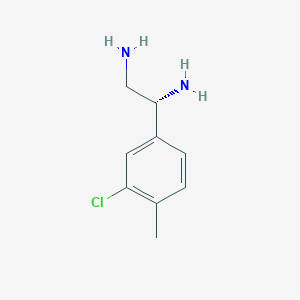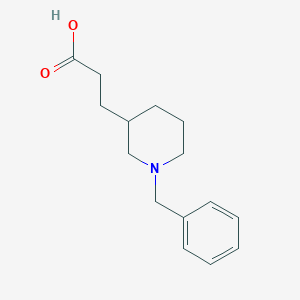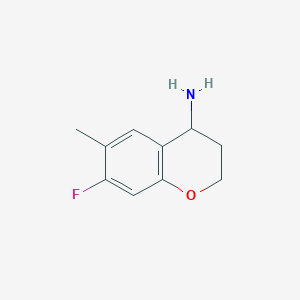
Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a tert-butyl group, an iodine atom, and a carboxylate group attached to the isoquinoline core.
Métodos De Preparación
The synthesis of tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several steps, including the formation of the isoquinoline core and the introduction of the tert-butyl, iodine, and carboxylate groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Isoquinoline Core: This can be achieved through various cyclization reactions, such as the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Introduction of the Tert-Butyl Group: This step often involves the use of tert-butyl halides in the presence of a base to form the tert-butyl group.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) in the presence of a base.
Análisis De Reacciones Químicas
Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Aplicaciones Científicas De Investigación
Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its iodine atom allows for easy detection using radiolabeling techniques.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its isoquinoline core is a common motif in many pharmacologically active compounds.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The iodine atom in the compound can participate in halogen bonding, which can influence its binding affinity to target proteins. Additionally, the carboxylate group can form hydrogen bonds with amino acid residues in the active site of enzymes, further modulating its activity.
Comparación Con Compuestos Similares
Tert-butyl 5-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound has a bromine atom instead of an iodine atom. The difference in halogen size and electronegativity can affect its reactivity and binding properties.
Tert-butyl 5-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate: This compound contains a chlorine atom, which is smaller and less polarizable than iodine. This can lead to differences in chemical reactivity and biological activity.
Tert-butyl 5-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and its interactions with biological targets.
Propiedades
Fórmula molecular |
C14H18INO2 |
|---|---|
Peso molecular |
359.20 g/mol |
Nombre IUPAC |
tert-butyl 5-iodo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h4-6H,7-9H2,1-3H3 |
Clave InChI |
JYLNHEPCWIAUAL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13034918.png)

![(1S,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13034928.png)








![2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)


